molecular formula C5H5NOS B112269 4-Formyl-2-methylthiazole CAS No. 20949-84-2

4-Formyl-2-methylthiazole

Cat. No. B112269
CAS RN: 20949-84-2
M. Wt: 127.17 g/mol
InChI Key: AEHWVNPVEUVPMT-UHFFFAOYSA-N
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Description

4-Formyl-2-methylthiazole is a chemical compound with the molecular formula C5H5NOS and a molecular weight of 127.17 . It is also known by its IUPAC name 2-methyl-1,3-thiazole-4-carbaldehyde .


Synthesis Analysis

While specific synthesis methods for 4-Formyl-2-methylthiazole were not found in the search results, formylpyrazoles, which are structurally similar, are strategic intermediates in obtaining a wide range of biologically active compounds . They possess high synthetical versatility, allowing a plethora of reactions for the insertion of more functional groups .


Molecular Structure Analysis

4-Formyl-2-methylthiazole contains a total of 13 bonds, including 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aromatic aldehyde, and 1 Thiazole .


Physical And Chemical Properties Analysis

4-Formyl-2-methylthiazole is a liquid at room temperature . It has a predicted boiling point of 219.0±13.0 °C and a predicted density of 1.270±0.06 g/cm3 . Its melting point is between 56-58°C . The compound has a pKa of 1.22±0.10 (Predicted) .

Scientific Research Applications

Detection of Biothiols

4-Formyl-2-methylthiazole derivatives are used in the synthesis of fluorescent probes for the detection of biothiols like cysteine and homocysteine. These probes can selectively detect these compounds in aqueous media, which is significant for analytical chemistry and diagnostics. This application utilizes the probe's increased fluorescence intensity in the presence of biothiols, enabling sensitive detection (Na et al., 2016) (Wang et al., 2017).

Corrosion Inhibition

4-Formyl-2-methylthiazole and its derivatives have been studied for their efficiency in inhibiting corrosion of metals. These derivatives are particularly effective in acidic media and have been observed to significantly reduce corrosion in metals like mild steel. Their mechanism of action includes adsorption and activation energy modulation (Lagrenée et al., 2002) (Bentiss et al., 2007).

Synthesis of Key Intermediates

4-Methyl-5-formylthiazole, a key intermediate in the synthesis of various pharmaceuticals such as Cefditoren Pivoxil, can be synthesized from 4-Formyl-2-methylthiazole derivatives. This process has industrial applications due to its high yield, easy operation, and mild reaction conditions (Su Wei-ke, 2009).

Antimicrobial Applications

Derivatives of 4-Formyl-2-methylthiazole have been studied for their antimicrobial properties. Notably, these compounds show efficacy against both Gram-positive and Gram-negative bacterial strains, as well as fungal infections. This is particularly important for designing new drugs targeting specific pathogens (Omar et al., 2020).

Bioimaging

Some derivatives of 4-Formyl-2-methylthiazole are used in bioimaging due to their fluorescent properties. These compounds can be used for the selective and sensitive detection of biothiols in living cells, aiding in understanding cellular functions (Wang et al., 2017).

Metabolites of Thiamine

4-Formyl-2-methylthiazole derivatives have been identified as metabolites of thiamine in rats. This discovery is significant for understanding the metabolism of vitamins and their role in physiological processes (Amos & Neal, 1970).

Safety And Hazards

4-Formyl-2-methylthiazole is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands and skin thoroughly after handling .

Future Directions

Formylpyrazoles, which include 4-formyl derivatives like 4-Formyl-2-methylthiazole, are strategic intermediates in obtaining a wide range of biologically active compounds . Their high synthetical versatility allows a plethora of reactions for the insertion of more functional groups, suggesting potential future directions in the synthesis of new compounds .

properties

IUPAC Name

2-methyl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-6-5(2-7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHWVNPVEUVPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376800
Record name 4-Formyl-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methylthiazole

CAS RN

20949-84-2
Record name 4-Formyl-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-thiazole-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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